4-Fluoro-2,3-methylenedioxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

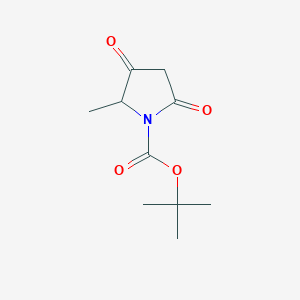

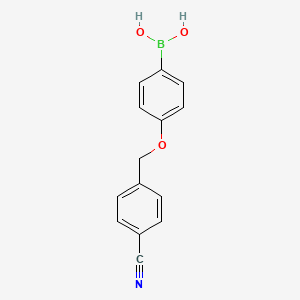

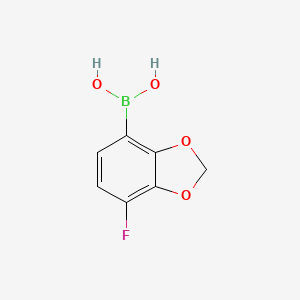

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a chemical compound with the CAS Number: 1256345-92-2 . It has a molecular weight of 183.93 . The IUPAC name for this compound is 7-fluoro-1,3-benzodioxol-4-ylboronic acid .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2,3-methylenedioxyphenylboronic acid is 1S/C7H6BFO4/c9-5-2-1-4 (8 (10)11)6-7 (5)13-3-12-6/h1-2,10-11H,3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.93 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthesis of New Monomers

The compound has been used in the synthesis of new monomers. For instance, it has been used to synthesize a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions .

Enzyme-Free Glucose Sensing

The compound has been used in the development of enzyme-free glucose sensors. The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 .

Development of Therapeutics

Boronic acids, including this compound, have been used in the development of therapeutics . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Separation Technologies

The compound has been used in separation technologies . The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Protein Manipulation and Modification

The compound has been used in protein manipulation and modification . Boronic acids have been used for the interaction with proteins, their manipulation and cell labelling .

Biological Labelling

The compound has been used in biological labelling . Boronic acids have been used for the interaction with proteins, their manipulation and cell labelling .

Electrophoresis of Glycated Molecules

The compound has been used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Controlled Release of Insulin

The compound has been used in polymers for the controlled release of insulin . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of C-C bonds. In this context, the boronic acid moiety interacts with a palladium catalyst during the coupling process .

- Suzuki-Miyaura Coupling : This reaction is a powerful method for creating C-C bonds. The compound’s boronic acid group undergoes oxidative addition with a palladium catalyst, leading to the formation of a new Pd-C bond. Transmetalation then occurs, where nucleophilic organic groups (such as aryl or heteroaryl halides) are transferred from boron to palladium, resulting in the desired C-C bond formation .

Target of Action

Mode of Action

properties

IUPAC Name |

(7-fluoro-1,3-benzodioxol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRLFXVMFAXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)OCO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681630 |

Source

|

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-92-2 |

Source

|

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)